Rosmanol
Overview
Description
Rosmanol is a naturally occurring phenolic diterpene found in the leaves of rosemary (Rosmarinus officinalis L.). It is known for its potent antioxidant properties and has been studied for its potential health benefits, including anti-inflammatory, antimicrobial, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rosmanol can be synthesized through the degradation of carnosic acid, another phenolic diterpene found in rosemary. The degradation process involves the oxidation of carnosic acid to carnosic acid quinone, which can then be further converted into carnosol. Carnosol can subsequently decompose to form this compound under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of rosemary leaves using solvents such as methanol or ethanol. The extracts are then subjected to various purification processes, including chromatography, to isolate and concentrate this compound .
Chemical Reactions Analysis
Types of Reactions
Rosmanol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various quinone derivatives.
Reduction: It can be reduced back to its precursor compounds under specific conditions.
Substitution: This compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong nucleophiles like sodium methoxide are often employed.
Major Products Formed
The major products formed from the reactions of this compound include various quinone derivatives, carnosol, and other phenolic compounds .
Scientific Research Applications
Mechanism of Action
Rosmanol exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage. The compound also modulates various signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and the activation of antioxidant response elements (AREs). These actions contribute to its anti-inflammatory and neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
Carnosic Acid: Another phenolic diterpene found in rosemary with similar antioxidant properties.
Carnosol: A degradation product of carnosic acid that also exhibits antioxidant and anti-inflammatory effects.
Rosmarinic Acid: A polyphenolic compound found in rosemary with potent antioxidant and anti-inflammatory properties.
Uniqueness
Rosmanol is unique due to its specific molecular structure, which allows it to interact with various biological targets more effectively than some of its counterparts. Its ability to modulate multiple signaling pathways and its potent antioxidant activity make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(1R,8S,9S,10S)-3,4,8-trihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6-trien-15-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-9(2)10-8-11-12(15(23)13(10)21)20-7-5-6-19(3,4)17(20)16(14(11)22)25-18(20)24/h8-9,14,16-17,21-23H,5-7H2,1-4H3/t14-,16+,17-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAZOMIGFDQMNC-FORWCCJISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)C(C3C4C2(CCCC4(C)C)C(=O)O3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C2C(=C1)[C@@H]([C@@H]3[C@@H]4[C@@]2(CCCC4(C)C)C(=O)O3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553423 | |
Record name | Rosmanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80553423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80225-53-2 | |
Record name | Rosmanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080225532 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rosmanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80553423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ROSMANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F25TV383OC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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